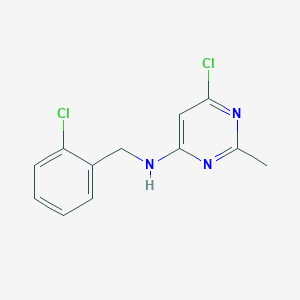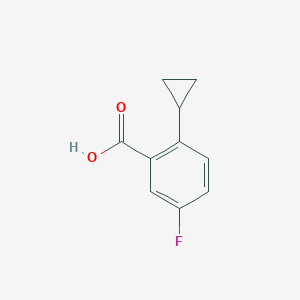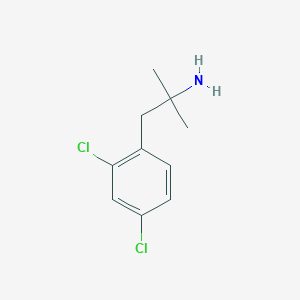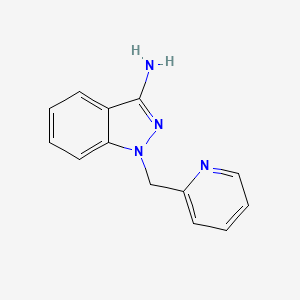
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Overview
Description
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid, also known as (2S)-2-propane-1-sulfonylpiperidine-2-carboxylic acid, is an organic compound with a molecular formula of C7H14NO4S. It is a white crystalline solid that is soluble in water and has a melting point of 206-208°C. (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
1. Catalytic Applications
(2S)-1-(Propane-2-sulfonyl)piperidine-2-carboxylic acid and related compounds have been explored for their potential as catalysts. For instance, a study highlighted the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines, showcasing the potential utility of similar compounds in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
2. Metal-Organic Frameworks (MOFs)
Another field of application is in the construction of Metal-Organic Frameworks (MOFs). Studies have demonstrated the synthesis of MOFs using novel sulfonate–carboxylate ligands, which are structurally related to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid. These MOFs possess intriguing structural topologies and photoluminescent properties, which are significant for various applications, including sensing, gas storage, and catalysis (Liu et al., 2013).
3. Anticancer Research
Compounds structurally related to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been reported. Such studies contribute to the development of new therapeutic agents (Rehman et al., 2018).
4. Lewis Basic Catalysts
Additionally, derivatives of piperazine-2-carboxylic acid, which are structurally similar to (2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The sulfonyl group on these compounds plays a critical role in achieving high enantioselectivity, which is valuable in asymmetric synthesis (Wang et al., 2006).
properties
IUPAC Name |
(2S)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)
![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)
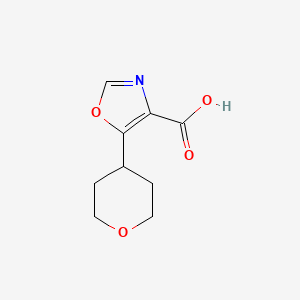
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)

amine](/img/structure/B1467550.png)
